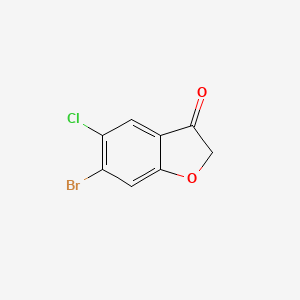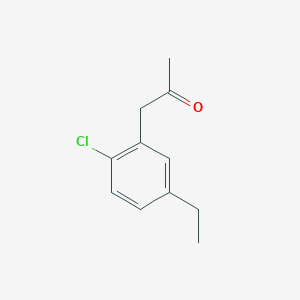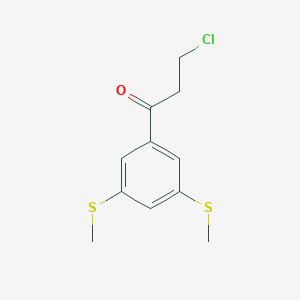
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H3F9O. This compound is characterized by the presence of multiple trifluoromethyl groups, a fluoro substituent, and a trifluoromethoxy group attached to a benzene ring. The high degree of fluorination imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common approach is the introduction of trifluoromethyl groups through nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates. The fluoro and trifluoromethoxy groups can be introduced via electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor or trifluoromethoxy reagents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Purification techniques like distillation and recrystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl and fluoro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Selectfluor for fluorination, trifluoromethyl sulfonates for trifluoromethylation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the design of fluorinated biomolecules for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug discovery, particularly in the development of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers, coatings, and materials with enhanced chemical resistance and thermal stability.
Wirkmechanismus
The mechanism by which 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity and reactivity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways, making the compound valuable in medicinal chemistry and drug design.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis(trifluoromethyl)benzene
- 1,3-Bis(trifluoromethyl)benzene
- 1,4-Difluorobenzene
- 1,4-Dimethoxybenzene
Uniqueness: 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethoxy)benzene stands out due to its unique combination of trifluoromethyl, fluoro, and trifluoromethoxy groups. This high degree of fluorination imparts exceptional chemical stability, lipophilicity, and electron-withdrawing capacity, making it distinct from other similar compounds. These properties enhance its utility in various applications, particularly in the development of advanced materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C9H2F10O |
|---|---|
Molekulargewicht |
316.09 g/mol |
IUPAC-Name |
1-fluoro-3-(trifluoromethoxy)-2,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2F10O/c10-4-1-3(7(11,12)13)2-5(20-9(17,18)19)6(4)8(14,15)16/h1-2H |
InChI-Schlüssel |
WYHWNRUDXQDJLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)C(F)(F)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)







